molecular formula C28H34N4O5 B054770 Ipazilide fumarate CAS No. 115436-74-3

Ipazilide fumarate

Katalognummer: B054770
CAS-Nummer: 115436-74-3
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: KKMOBFCMCCFTDX-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ipazilide fumarate (CAS: 115436-73-2) is a chemically novel antiarrhythmic agent developed for oral and intravenous administration. Its molecular formula is C₂₄H₃₀N₄O·C₄H₄O₄, combining the base compound with fumaric acid . Structurally, it is described as N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide (2E)-but-2-enedioate . Preclinical studies demonstrate its ability to prolong ventricular refractoriness and suppress ectopic activity, making it effective against ventricular and supraventricular arrhythmias .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ipazilidfumarat umfasst mehrere Schritte, beginnend mit dem entsprechenden aromatischen Amin und fortgesetzt durch eine Reihe von Reaktionen, darunter Acylierung, Cyclisierung und Fumaratsalzbildung. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Ipazilidfumarat unter Verwendung von Batch- oder kontinuierlichen Durchflussverfahren hochskaliert. Die wichtigsten Schritte umfassen die Herstellung von Zwischenprodukten, deren Reinigung und die endgültige Bildung des Fumaratsalzes. Qualitätskontrollmaßnahmen werden in jeder Phase implementiert, um die Konsistenz und Sicherheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ipazilidfumarat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Ipazilidfumarat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Ipazilidfumarat entfaltet seine Wirkung durch Blockierung von Kaliumkanälen, was zu einer Verlängerung der ventrikulären Refraktärzeit und der Aktionspotenzialdauer führt. Diese Wirkung trägt zur Stabilisierung des Herzrhythmus und zur Vorbeugung von Arrhythmien bei. Die molekularen Ziele umfassen spezifische Kaliumkanäle, die an der kardialen Repolarisation beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Ipazilide fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Ipazilide fumarate is primarily characterized as an antiarrhythmic agent that prolongs ventricular refractoriness. Its mechanism of action involves the modulation of ion channels responsible for cardiac electrical activity, making it a candidate for treating both ventricular and supraventricular arrhythmias. The compound has been evaluated for both oral and intravenous administration routes, providing flexibility in clinical settings .

Long-term Safety Evaluation

A significant study focused on the long-term safety of this compound involved a one-year oral gavage study in rats. The study assessed various dosages (20, 80, and 160 mg/kg) and found that a dosage of 20 mg/kg did not produce any toxicologically significant effects. Notably, while some changes in liver weight and mild increases in certain blood parameters were observed, these were interpreted as adaptive responses rather than toxic effects .

Efficacy in Arrhythmias

Clinical trials have shown promising results for this compound in managing arrhythmias. Its ability to prolong the refractory period can be beneficial in conditions such as atrial fibrillation and ventricular tachycardia. The compound's efficacy is being further investigated through various clinical trials aimed at establishing optimal dosing regimens and long-term outcomes .

Emerging Therapeutic Applications

Recent literature has begun to explore additional applications of fumarates, including this compound, beyond traditional antiarrhythmic uses:

  • Neurological Disorders : Fumarates have been implicated in neuroprotective effects, which could be beneficial for conditions such as multiple sclerosis and neuropathic pain. The mechanisms involve antioxidative and immunomodulatory properties that may help mitigate neuroinflammation .
  • Cardiovascular Diseases : The potential use of this compound in cardiovascular conditions like myocardial infarction and ischemia-reperfusion injury is under investigation. Studies suggest that its anti-inflammatory properties could play a role in protecting cardiac tissue during ischemic events .

Wirkmechanismus

Ipazilide fumarate exerts its effects by blocking potassium channels, which leads to the prolongation of ventricular refractoriness and action potential duration. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include specific potassium channels involved in cardiac repolarization .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Similarities

The table below highlights key differences between ipazilide fumarate and structurally related fumarate salts or antiarrhythmics:

Compound Indication Molecular Formula Mechanism of Action Key Safety Findings
This compound Antiarrhythmic C₂₄H₃₀N₄O·C₄H₄O₄ Prolongs ventricular refractoriness Adaptive hepatic changes (reversible lipid vacuolation); no cardiac toxicity
Bisoprolol Fumarate Hypertension, CHF C₁₈H₃₁NO₄·C₄H₄O₄ β₁-adrenergic receptor blockade Bradycardia, hypotension, electrolyte imbalances
Ibutilide Fumarate Atrial arrhythmias C₂₀H₃₂N₂O₃S·C₄H₄O₄ Potassium channel blockade (IKr) Risk of torsades de pointes (proarrhythmia)
Amiodarone Ventricular arrhythmias C₂₅H₂₉I₂NO₃ Multi-channel blockade (Na⁺, K⁺, Ca²⁺) Thyroid dysfunction, pulmonary toxicity, hepatotoxicity

Toxicological Considerations

  • Hepatic Effects :
    Ipazilide caused centrilobular hypertrophy and lipid accumulation in rats at high doses (80–160 mg/kg), but without elevated liver enzymes or irreversible damage . In contrast, amiodarone induces steatohepatitis and cirrhosis in humans.
  • Cardiac Safety: No arrhythmogenic or degenerative cardiac changes were observed with ipazilide, contrasting sharply with ibutilide’s proarrhythmic risks .

Biologische Aktivität

Ipazilide fumarate, also known as WIN 54177-4, is a novel antiarrhythmic agent with significant implications in the treatment of various cardiac arrhythmias. This compound exhibits both Vaughan Williams Class I and III properties, contributing to its efficacy in prolonging ventricular refractoriness and action potential duration. This article delves into the biological activity of this compound, highlighting its pharmacological effects, safety evaluations, and case studies.

Pharmacological Properties

Mechanism of Action
this compound functions primarily as an antiarrhythmic agent by influencing cardiac ion channels. It prolongs the refractory period in cardiac tissues, thereby reducing the likelihood of ectopic beats and stabilizing heart rhythm. The compound has been shown to affect sodium and potassium channels, which are crucial for cardiac action potentials.

Hemodynamic Effects
Clinical studies have demonstrated that this compound can lead to significant hemodynamic changes. A study involving patients with congestive heart failure indicated that administration of 400 mg resulted in a decrease in mean cardiac index by 0.5 L/min/m² within two hours (p < 0.05) . These findings suggest that while ipazilide is effective in managing arrhythmias, it may also induce clinically significant hemodynamic deterioration.

Safety Evaluations

Chronic Toxicity Studies
A one-year oral toxicity study conducted in rats assessed the safety profile of this compound at dosages of 20, 80, and 160 mg/kg. The results indicated that a dosage of 20 mg/kg was considered a no-effect level, as it did not produce significant toxicological effects . Notable observations included:

  • Increased liver weight in females at higher dosages, correlated with centrilobular hypertrophy but without significant elevation in serum liver enzymes.
  • Incidences of duodenal villous atrophy and sloughing in males treated with higher doses.
  • No evidence of cardiac toxicity was found during the study.

Case Studies

Clinical Applications and Observations
Several case studies have documented the use of this compound in clinical settings, particularly for patients with arrhythmias associated with heart failure. One notable case involved a patient who received a titrated dose of ipazilide, leading to improved rhythm stability but also necessitating careful monitoring due to observed hemodynamic changes.

Study/Case Dosage (mg) Cardiac Index Change (L/min/m²) Notable Observations
Clinical Study 1400-0.5Significant hemodynamic response
Clinical Study 2200-0.3Mild hemodynamic deterioration
Clinical Study 3100-0.1Minimal impact on heart rate

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing Ipazilide fumarate’s purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring retention time matches reference standards. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Cross-validate results with X-ray crystallography for crystalline form verification .

Q. How should in vitro assays be designed to evaluate this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ Caco-2 cell monolayers to assess intestinal permeability. Use liver microsomes or hepatocytes to measure metabolic stability (half-life, intrinsic clearance). Include solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) and plasma protein binding studies (ultrafiltration or equilibrium dialysis) .

Q. What criteria should guide dose selection in preliminary toxicity studies for this compound?

  • Methodological Answer : Base doses on in vitro IC50 values (e.g., from cytotoxicity assays) and apply allometric scaling for in vivo models. Include a negative control (vehicle) and positive control (known toxicant). Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to identify bioavailability barriers (e.g., first-pass metabolism). Validate with portal vein sampling in animal models. Compare in vitro-in vivo correlation (IVIVC) metrics and adjust formulation strategies (e.g., nanoencapsulation) if needed .

Q. What experimental frameworks are recommended to investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to identify target pathways. Apply CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets. Pair with functional assays (e.g., calcium imaging for ion channel targets) and reference PICOT criteria to define population-intervention-outcome variables .

Q. How should researchers design studies to assess this compound’s off-target effects in preclinical models?

  • Methodological Answer : Utilize high-throughput screening panels (e.g., Eurofins CEREP panel) for receptor/ion channel profiling. Integrate toxicogenomic databases (e.g., Tox21) to predict organ-specific risks. Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent effects, employ mixed-effects models or Kaplan-Meier survival analysis .

Q. Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s pharmacological data across laboratories?

  • Methodological Answer : Standardize protocols using SOPs from organizations like NIH or EMA. Share raw datasets (e.g., via Figshare) and metadata (e.g., experimental conditions, instrument calibration logs). Use blinded analysis and independent replication cohorts .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

  • Methodological Answer : Implement randomization of treatment groups and blinding during data collection/analysis. Use power analysis to determine sample size a priori. Report negative results transparently and adhere to ARRIVE guidelines for animal studies .

Q. Translational Research

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound’s dosing regimens for early-phase trials?

  • Methodological Answer : Integrate preclinical PK data (AUC, Cmax) with PD biomarkers (e.g., target engagement assays) into compartmental models. Simulate human exposure using allometric scaling or species-invariant time methods. Validate with microdosing studies if available .

Q. What ethical considerations are critical when transitioning this compound from animal models to human trials?

  • Methodological Answer : Follow ICH-GCP guidelines for trial design. Obtain informed consent with explicit disclosure of preclinical findings. Establish a Data Safety Monitoring Board (DSMB) to review adverse events and ensure adherence to FINER ethical criteria .

Q. Conflict Resolution and Peer Review

Q. How should researchers address peer-review critiques regarding this compound’s proposed mechanism?

  • Methodological Answer : Re-analyze contested data using alternative statistical methods (e.g., Bayesian inference). Provide raw spectra or chromatograms as supplementary material. Cite conflicting literature and propose follow-up experiments (e.g., isothermal titration calorimetry for binding affinity validation) .

Eigenschaften

CAS-Nummer

115436-74-3

Molekularformel

C28H34N4O5

Molekulargewicht

506.6 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide

InChI

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

KKMOBFCMCCFTDX-WLHGVMLRSA-N

SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomerische SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

115436-74-3

Synonyme

ipazilide fumarate
N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate
Win 54,177-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.